N'-(BUTYRYLOXY)-2-CHLORO-4,6-DIMETHYL-3-PYRIDINECARBOXIMIDAMIDE
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Overview
Description
N’-(BUTYRYLOXY)-2-CHLORO-4,6-DIMETHYL-3-PYRIDINECARBOXIMIDAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a butyryloxy group, a chlorine atom, and two methyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(BUTYRYLOXY)-2-CHLORO-4,6-DIMETHYL-3-PYRIDINECARBOXIMIDAMIDE typically involves multiple steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
N’-(BUTYRYLOXY)-2-CHLORO-4,6-DIMETHYL-3-PYRIDINECARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N’-(BUTYRYLOXY)-2-CHLORO-4,6-DIMETHYL-3-PYRIDINECARBOXIMIDAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-(BUTYRYLOXY)-2-CHLORO-4,6-DIMETHYL-3-PYRIDINECARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N’-(BUTYRYLOXY)-2-CHLORO-4,6-DIMETHYL-3-PYRIDINECARBOXIMIDAMIDE: can be compared with other pyridine derivatives that have similar functional groups.
2-Chloro-4,6-dimethylpyridine: Lacks the butyryloxy and carboximidamide groups.
4,6-Dimethyl-2-pyridinecarboximidamide: Lacks the butyryloxy and chlorine groups.
Uniqueness
The presence of the butyryloxy group, chlorine atom, and carboximidamide group in N’-(BUTYRYLOXY)-2-CHLORO-4,6-DIMETHYL-3-PYRIDINECARBOXIMIDAMIDE makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[(Z)-[amino-(2-chloro-4,6-dimethylpyridin-3-yl)methylidene]amino] butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-4-5-9(17)18-16-12(14)10-7(2)6-8(3)15-11(10)13/h6H,4-5H2,1-3H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZNPPHUECHZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)ON=C(C1=C(N=C(C=C1C)C)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O/N=C(/C1=C(N=C(C=C1C)C)Cl)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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